molecular formula C21H23N5O B2480549 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1105241-47-1

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2480549
CAS No.: 1105241-47-1
M. Wt: 361.449
InChI Key: DOWWAVOSJYQTSW-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a piperazine ring, and phenyl groups

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated triazole.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction, where a diamine reacts with a dihalide.

    Final Coupling: The final step involves coupling the triazole and piperazine intermediates through an amide bond formation, typically using a coupling reagent like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or piperazine rings are replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one: This compound has a similar phenyl group but differs in the heterocyclic ring structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: This compound has a similar phenyl group but contains a different functional group and ring structure.

    1-(3,4-Dimethylphenyl)ethanone: This compound has a similar phenyl group but lacks the triazole and piperazine rings.

The uniqueness of this compound lies in its combination of the triazole and piperazine rings, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-16-8-9-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWAVOSJYQTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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